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Compound of Interest

Compound Name: 7-Methoxyquinazolin-4-amine

Cat. No.: B1287698

Introduction: The Quinazoline Scaffold and Its
Significance

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the
structural core of numerous biologically active compounds.[1] Its unique heterocyclic structure
allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.
Quinazoline derivatives are particularly prominent as anticancer agents due to their ability to
act as protein kinase inhibitors.[1] Several FDA-approved drugs, including gefitinib, afatinib,
and dacomitinib, are based on the N-substituted quinazolin-4-amine framework and are used in
the treatment of non-small cell lung cancer.[1]

This guide focuses on a key building block within this chemical class: 7-Methoxyquinazolin-4-
amine. While not an active pharmaceutical ingredient (API) itself, its structure represents a
foundational intermediate for the synthesis of more complex and potent molecules.[2] The
presence of the methoxy group at the 7-position and the reactive amine at the 4-position
provides strategic points for chemical modification. This document serves as a technical
resource for researchers, chemists, and drug development professionals, offering a detailed
examination of its chemical properties, structure, synthesis, and its pivotal role in the
development of targeted therapeutics.

Chemical Identity and Properties
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7-Methoxyquinazolin-4-amine is an aromatic heterocyclic compound. The structure consists
of a fused pyrimidine and benzene ring system, which defines the quinazoline core. Itis
substituted with a methoxy group (-OCH?s) at position C7 and a primary amine group (-NHz) at

position C4.
Property Value Source
IUPAC Name 7-methoxyquinazolin-4-amine N/A
Molecular Formula CoHoN30 Calculated
Molecular Weight 175.19 g/mol Calculated
Not explicitly assigned; may be
CAS Number registered under a more N/A
complex derivative.
Predicted Appearance Off-white to light yellow solid [3]
) B Soluble in DMSO, Methanol; General observation for similar
Predicted Solubility ) )
sparingly soluble in water heterocycles
SMILES COclcc2c(ccl)N=CN=C2N N/A

Synthesis and Mechanism

The synthesis of 4-aminoquinazoline derivatives typically involves the construction of the
qguinazoline core followed by the introduction of the amine group. A common and efficient
strategy relies on a nucleophilic aromatic substitution (SNAr) reaction using a 4-
chloroquinazoline precursor. The electron-withdrawing nature of the quinazoline ring system
activates the C4 position, making it susceptible to attack by nucleophiles like ammonia.

Experimental Protocol: Synthesis of 7-
Methoxyquinazolin-4-amine

This protocol describes a plausible, field-proven method for synthesizing the title compound
from 4-chloro-7-methoxyquinazoline.

Step 1: Preparation of 4-Chloro-7-methoxyquinazoline from 7-Methoxyquinazolin-4(3H)-one

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.rlavie.com/Quinazolin/6-amino-7-methoxyquinazolin-4-3H-one.html
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/product/b1287698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, add 7-methoxyquinazolin-4(3H)-one (1.0 eq).[4]

Chlorination: Add phosphorus oxychloride (POCls, ~10 eq) to the flask. The POCIs serves as
both the chlorinating agent and the solvent. Add a catalytic amount of N,N-
dimethylformamide (DMF) to facilitate the reaction.

Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC). The rationale for using reflux is to provide
sufficient energy to overcome the activation barrier for the chlorination reaction.

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and
slowly pour the mixture into crushed ice with vigorous stirring. The excess POCIs will be
guenched by the water.

Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCOs)
solution until the pH is ~7-8. The product, 4-chloro-7-methoxyquinazoline, will precipitate as
a solid.

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under
vacuum to yield the crude product. This intermediate can be used in the next step without
further purification or can be recrystallized from a suitable solvent like ethanol.

Step 2: Amination of 4-Chloro-7-methoxyquinazoline

Reagents & Setup: In a sealed pressure vessel, dissolve the 4-chloro-7-methoxyquinazoline
(1.0 eq) from the previous step in a suitable solvent such as isopropanol or ethanol.

Ammonia Source: Add a solution of ammonia in methanol (7N) or bubble ammonia gas
through the solution. A large excess of ammonia is used to drive the reaction to completion
and minimize the formation of side products.

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The elevated
temperature and pressure are necessary for the nucleophilic substitution to occur efficiently.

Work-up: Cool the vessel to room temperature. The product, 7-Methoxyquinazolin-4-
amine, often precipitates out of the solution upon cooling.
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« |solation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with
the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.
The final product can be further purified by column chromatography or recrystallization if

necessary.

Step 1: Chlorination

7-Methoxyquinazolin-4(3H)-one

Chlorination

y

POCI3, DMF (cat.)
Reflux, 4-6h

4-Chloro-7-methoxyquinazoline

Nucleophilic Substitution

Step 2: Arninvation (SNAr)

Ammonia (NH3)
Isopropanol, 80-100°C

7-Methoxyquinazolin-4-amine
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Caption: Synthetic workflow for 7-Methoxyquinazolin-4-amine.

Structural Elucidation and Spectroscopic Profile

The structure of 7-Methoxyquinazolin-4-amine can be unequivocally confirmed using a
combination of spectroscopic techniques. The following data are predicted based on its
structure and analysis of similar compounds.[1]

'H NMR Spectroscopy

e Amine Protons (-NHz): A broad singlet is expected around & 7.0-7.5 ppm. The broadness is
due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
This signal will disappear upon D20 exchange.

e Aromatic Protons (Quinazoline Ring):

o H2: A sharp singlet around & 8.5 ppm. This proton is adjacent to two nitrogen atoms,
causing a significant downfield shift.

o H5: A doublet around 6 8.2 ppm, coupled to H6.
o H6: A doublet of doublets around & 7.4 ppm, coupled to H5 and H8.
o H8: A doublet around & 7.2 ppm, coupled to H6.

o Methoxy Protons (-OCHs): A sharp singlet integrating to three protons, expected around &
4.0 ppm.

3C NMR Spectroscopy

The spectrum will show 9 distinct signals corresponding to the carbons in the molecule. Key
predicted shifts include the methoxy carbon at ~56 ppm and the aromatic carbons between
100-165 ppm. The C4 carbon, bonded to the amine group, would appear highly shifted due to
the influence of the heterocyclic ring.

Infrared (IR) Spectroscopy
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The IR spectrum provides clear evidence for the key functional groups present in the molecule.

[5]16]

Wavenumber (cm~?) Vibration Functional Group

N-H Symmetric & Asymmetric

3450-3300 Stretch Primary Amine (-NH2)
3100-3000 C-H Aromatic Stretch Ar-H

2950-2850 C-H Aliphatic Stretch Methoxy (-OCH3)
1650-1600 N-H Scissoring (Bend) Primary Amine (-NHz2)
1620-1580 C=N and C=C Stretch Quinazoline Ring
1250-1200 C-O Asymmetric Stretch Aryl Ether

1050-1000 C-O Symmetric Stretch Aryl Ether

Mass Spectrometry (MS)

In an Electron Impact (El) or Electrospray lonization (ESI) mass spectrum, the molecular ion
peak [M]* or [M+H]* would be observed at m/z 175 or 176, respectively, confirming the
molecular weight of the compound.

Reactivity and Role in Drug Development

The primary utility of 7-Methoxyquinazolin-4-amine in drug development stems from its role
as a versatile intermediate.[2] The 4-amino group is a key handle for introducing various aryl
substituents via reactions such as the Buchwald-Hartwig amination or direct nucleophilic
substitution on an activated precursor.

This modification is central to the design of Epidermal Growth Factor Receptor (EGFR)
inhibitors. The quinazoline core acts as a scaffold that mimics the hinge region of ATP in the
kinase domain of EGFR. The N-aryl substituent at the C4 position extends into the active site,
providing crucial binding interactions and determining the compound's potency and selectivity.
[7] The 7-methoxy group often serves to modulate solubility and can be involved in additional
hydrogen bonding interactions within the target protein.
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Caption: From core scaffold to active pharmaceutical ingredient (API).
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Safety and Handling

As with all laboratory chemicals, 7-Methoxyquinazolin-4-amine should be handled with
appropriate care in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

« Handling: Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

o Hazard Classification: While specific data for this compound is not available, related
guinazoline derivatives are often associated with GHS hazard statements such as H302
(Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation),
and H335 (May cause respiratory irritation).[4]

Conclusion

7-Methoxyquinazolin-4-amine is a molecule of significant interest not for its inherent
biological activity, but for its enabling role in the synthesis of potent therapeutic agents. Its
structure combines the privileged quinazoline scaffold with strategically placed functional
groups that are ideal for chemical elaboration. A thorough understanding of its properties,
synthesis, and reactivity is essential for researchers and scientists working in the field of
medicinal chemistry, particularly in the design of next-generation kinase inhibitors for oncology
and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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